Pentetreotide
Overview
Description
Pentetreotide is a somatostatin receptor inhibitor . It is available in a kit with Indium-111 and used as a contrast agent in the visualization of somatostatin receptor-positive neuroendocrine tumors . It is commercially available as OctreoScan® .
Synthesis Analysis
Pentetreotide is a synthetic somatostatin analogue that binds to somatostatin receptors, which are found in high concentrations on the surface of neuroendocrine tumor cells . In the 111In-pentetreotide molecule, the biologically active ring of octreotide remains intact and a DTPA molecule is covalently coupled to the D-phenylalanine group so that it can be labelled with 111In .
Molecular Structure Analysis
The molecular formula of Pentetreotide is C63H84InN13O19S2 . The InChIKey is ONJXCGCIKIYAPL-MLRSDOHDSA-K .
Chemical Reactions Analysis
Pentetreotide is a SSTR antagonist and a Single-photon emission-computed tomography (SPECT) enhancer .
Scientific Research Applications
Diagnostic Imaging in Neuroendocrine Tumors
Pentetreotide, often used in the form of -pentetreotide, is a significant diagnostic tool in nuclear medicine, especially for neuroendocrine tumors. It is valuable for localizing primary tumors that express somatostatin receptors, staging secondary tumor spread, and identifying patients who may benefit from therapy with unlabelled or radiolabeled octreotide (Bae, 1999).
Use in Therapy for Disseminated Neuroendocrine Tumors
High-activity -pentetreotide therapy has been explored for treating patients with disseminated neuroendocrine tumors. This form of treatment shows promise, especially in terms of progression-free survival and overall survival without significant toxicity (Buscombe, Caplin, & Hilson, 2003).
Radiotherapy Applications
Pentetreotide can be radiolabeled, creating products like In-pentetreotide for radiotherapy applications. Its high labeling yield, good stability, and effective biological properties make it suitable for imaging somatostatin receptor-positive tumors (Du Yanrong, 1999).
Enhancing Tumor Localization Techniques
In the context of gastroenteropancreatic neuroendocrine tumors, combining In-pentetreotide imaging with bone scintigrams improves the precision in localizing tumors, especially significant during surgery planning (Le Duc-Pennec et al., 2003).
Expanding Clinical Utilization in Non-Oncological Diseases
Pentetreotide's role extends beyond oncology. It shows potential in localizing non-somatostatin receptor-related disease sites, such as in inflammatory diseases, by targeting activated immunological cells and over-expressed somatostatin receptors in these conditions (Bhanat et al., 2018).
Assessing Somatostatin Receptor Density
Pentetreotide can be used to evaluate the density of somatostatin receptors in tumors, providing insights into the tumor's cellular differentiation. This can be particularly relevant in neuroendocrine pathology, where receptor density correlates with cellular differentiation (Imperiale et al., 2006).
Comparative Diagnostic Sensitivity
In comparing diagnostic sensitivity and quantitative indices, studies have shown that In-pentetreotide SPECT/CT has significant diagnostic value but might be less sensitive compared to newer techniques like 68Ga-DOTATOC PET/CT in detecting neuroendocrine tumors (Lee et al., 2015).
Radiation Dosimetry
Research on radiation dosimetry for In-pentetreotide provides essential data for evaluating the safety of this radiopharmaceutical in clinical settings (Stabin et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWNYCFDMAZCB-HUVROIHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87N13O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentetreotide | |
CAS RN |
138661-02-6 | |
Record name | Pentetreotide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentetreotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENTETREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G083B71P98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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